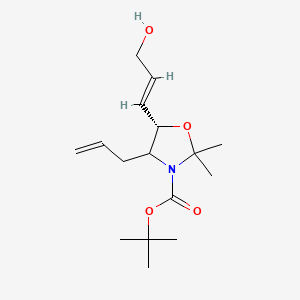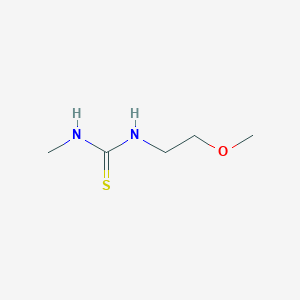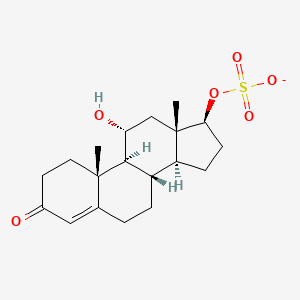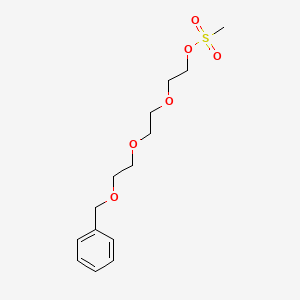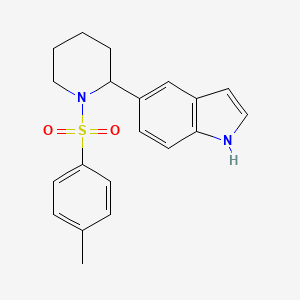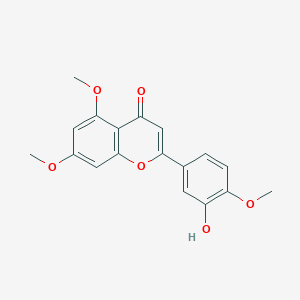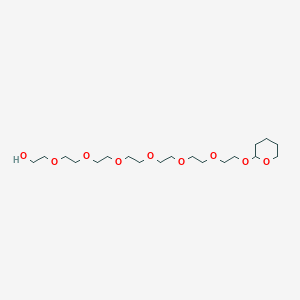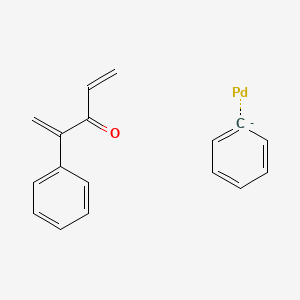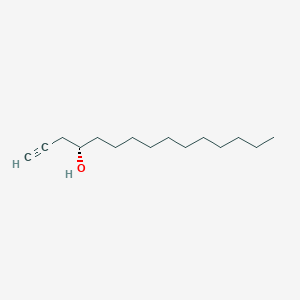
(S)-pentadec-1-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-pentadec-1-yn-4-ol is an organic compound characterized by a long carbon chain with a terminal alkyne group and a hydroxyl group at the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pentadec-1-yn-4-ol typically involves the use of stereoselective methods to ensure the correct configuration of the hydroxyl group. One common approach is the asymmetric reduction of a suitable precursor, such as a ketone or an alkyne, using chiral catalysts or reagents. For example, the reduction of pentadec-1-yne-4-one with a chiral reducing agent can yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production. The choice of catalysts, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-pentadec-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Pentadec-1-yne-4-one or pentadec-1-yne-4-oic acid.
Reduction: Pentadec-1-en-4-ol or pentadecane.
Substitution: Pentadec-1-yn-4-chloride or pentadec-1-yn-4-bromide.
Aplicaciones Científicas De Investigación
(S)-pentadec-1-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (S)-pentadec-1-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions or undergo cycloaddition reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-pentadec-1-yn-4-ol: The enantiomer of (S)-pentadec-1-yn-4-ol, with similar chemical properties but different biological activity.
Pentadec-1-yn-4-one: A ketone derivative with different reactivity and applications.
Pentadec-1-yn-4-oic acid: A carboxylic acid derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemical specificity makes it a valuable compound for research and industrial applications, where enantiomeric purity is crucial.
Propiedades
Fórmula molecular |
C15H28O |
|---|---|
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
(4S)-pentadec-1-yn-4-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h2,15-16H,3,5-14H2,1H3/t15-/m1/s1 |
Clave InChI |
RTOSBUGIFPEVLJ-OAHLLOKOSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](CC#C)O |
SMILES canónico |
CCCCCCCCCCCC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
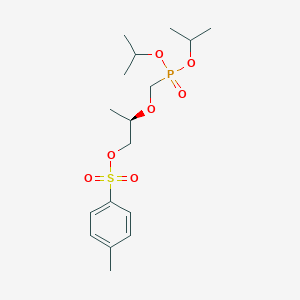
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
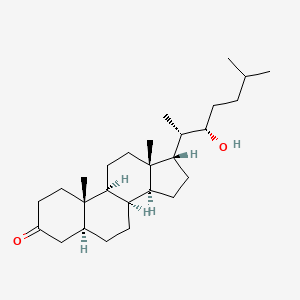
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
